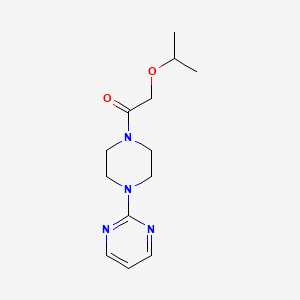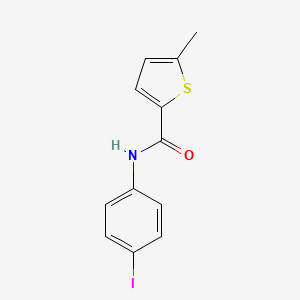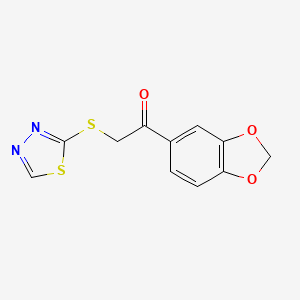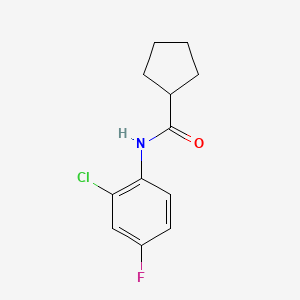![molecular formula C10H10FN3OS2 B7534113 5-[2-(4-Fluorophenoxy)ethylsulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7534113.png)
5-[2-(4-Fluorophenoxy)ethylsulfanyl]-1,3,4-thiadiazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[2-(4-Fluorophenoxy)ethylsulfanyl]-1,3,4-thiadiazol-2-amine is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
作用机制
The mechanism of action of 5-[2-(4-Fluorophenoxy)ethylsulfanyl]-1,3,4-thiadiazol-2-amine is not fully understood. However, it has been suggested that it may exert its anti-cancer activity by inducing apoptosis through the activation of caspase-3 and caspase-9. It also inhibits the NF-κB signaling pathway, which plays a crucial role in the regulation of inflammation. Moreover, it has been shown to modulate the expression of various genes involved in neurodegenerative diseases, which may contribute to its potential neuroprotective effects.
Biochemical and Physiological Effects:
5-[2-(4-Fluorophenoxy)ethylsulfanyl]-1,3,4-thiadiazol-2-amine has been shown to exhibit various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It also has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, it has been studied for its potential neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
实验室实验的优点和局限性
The advantages of using 5-[2-(4-Fluorophenoxy)ethylsulfanyl]-1,3,4-thiadiazol-2-amine in lab experiments include its potential therapeutic applications in various diseases, its ability to induce apoptosis in cancer cells, and its anti-inflammatory and neuroprotective properties. However, its limitations include its unknown mechanism of action, potential toxicity, and limited studies on its pharmacokinetics and pharmacodynamics.
未来方向
There are several future directions for the study of 5-[2-(4-Fluorophenoxy)ethylsulfanyl]-1,3,4-thiadiazol-2-amine. Firstly, further studies are needed to elucidate its mechanism of action and its potential toxicity. Secondly, studies on its pharmacokinetics and pharmacodynamics are required to determine its optimal dosage and administration route. Thirdly, more preclinical and clinical studies are needed to evaluate its potential therapeutic applications in various diseases. Finally, the development of analogs and derivatives of 5-[2-(4-Fluorophenoxy)ethylsulfanyl]-1,3,4-thiadiazol-2-amine may lead to the discovery of more potent and selective compounds with improved pharmacological properties.
Conclusion:
In conclusion, 5-[2-(4-Fluorophenoxy)ethylsulfanyl]-1,3,4-thiadiazol-2-amine is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. It has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further studies are needed to fully understand its potential therapeutic applications and to develop more potent and selective compounds.
合成方法
The synthesis of 5-[2-(4-Fluorophenoxy)ethylsulfanyl]-1,3,4-thiadiazol-2-amine involves the reaction of 4-fluorophenethylamine with 2-chloroethylsulfanyl chloride, followed by the reaction with thiosemicarbazide. The final product is obtained after purification through recrystallization.
科学研究应用
5-[2-(4-Fluorophenoxy)ethylsulfanyl]-1,3,4-thiadiazol-2-amine has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. It has been shown to exhibit anti-cancer activity by inducing apoptosis in cancer cells. It also has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, it has been studied for its potential neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
5-[2-(4-fluorophenoxy)ethylsulfanyl]-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3OS2/c11-7-1-3-8(4-2-7)15-5-6-16-10-14-13-9(12)17-10/h1-4H,5-6H2,(H2,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKQYRUKIIRMXNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCSC2=NN=C(S2)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2-Amino-2-oxoethyl) 7a-(4-fluorophenyl)-5-oxo-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylate](/img/structure/B7534030.png)


![N-(2,1,3-benzothiadiazol-4-yl)-2-[[5-(4-ethylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B7534047.png)
![3-[(6,7-Dimethyl-2-oxochromen-4-yl)methyl]-5,5-bis(4-methoxyphenyl)imidazolidine-2,4-dione](/img/structure/B7534049.png)


![N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1-(1,3-thiazol-4-yl)methanamine](/img/structure/B7534082.png)
![2-[Methyl(2-pyridin-2-ylethyl)amino]-5-nitrobenzonitrile](/img/structure/B7534089.png)
![N,N-dimethyl-1-[(3-methylphenyl)methyl]-2-oxopyridine-3-carboxamide](/img/structure/B7534099.png)
![2-[[5-(Benzylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-1-[4-(difluoromethoxy)phenyl]propan-1-one](/img/structure/B7534103.png)

![N-cyclopropyl-N-methyl-1-(4-methylphenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B7534135.png)
![9-Methyl-2-[(2-propan-2-ylpyrrolidin-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7534138.png)